N-(5-chloro-2-methylphenyl)-2,2-diphenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO/c1-15-12-13-18(22)14-19(15)23-21(24)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHODGQIJGZPGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304146 | |
| Record name | N-(5-chloro-2-methylphenyl)-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70298-73-6 | |
| Record name | NSC164360 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(5-chloro-2-methylphenyl)-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-CHLORO-2,2-DIPHENYL-2'-METHYLACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Crystallographic Characterization of N 5 Chloro 2 Methylphenyl 2,2 Diphenylacetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of N-(5-chloro-2-methylphenyl)-2,2-diphenylacetamide is predicted to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the two phenyl rings on the acetamide (B32628) group are expected to appear as a complex multiplet in the range of δ 7.2-7.5 ppm. The single proton on the diphenylmethyl group would likely resonate as a singlet around δ 5.1 ppm.
The protons on the 5-chloro-2-methylphenyl ring will show a characteristic splitting pattern. The proton ortho to the methyl group is expected to be a doublet, while the other two protons will likely appear as a doublet and a doublet of doublets, respectively, in the aromatic region. The methyl group protons would give rise to a singlet at approximately δ 2.2 ppm. The amide proton (N-H) is anticipated to show a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration, but typically appears between δ 8.0 and 9.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Diphenylmethyl-H | ~5.1 | Singlet | - |
| Phenyl-H | ~7.2-7.5 | Multiplet | - |
| 5-chloro-2-methylphenyl-H | ~7.0-7.3 | Multiplets | ~2-8 |
| Methyl-H | ~2.2 | Singlet | - |
| Amide-H | ~8.0-9.5 | Broad Singlet | - |
Note: These are predicted values and may vary based on experimental conditions.
Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to be the most deshielded, with a chemical shift in the range of δ 170-175 ppm. The carbon of the diphenylmethyl group is predicted to appear around δ 60 ppm.
The aromatic carbons will resonate in the typical region of δ 120-145 ppm. The carbon atoms of the two phenyl rings will show several signals in this range. For the 5-chloro-2-methylphenyl ring, the carbon bearing the chlorine atom is expected to have a chemical shift influenced by the halogen's electronegativity, while the carbon with the methyl group will be shielded. The methyl carbon itself would appear at a much higher field, around δ 15-20 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~170-175 |
| Diphenylmethyl (CH) | ~60 |
| Aromatic (C) | ~120-145 |
| Methyl (CH₃) | ~15-20 |
Note: These are predicted values and may vary based on experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR techniques are powerful tools for unambiguously assigning proton and carbon signals.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, it would show cross-peaks between the adjacent aromatic protons on the 5-chloro-2-methylphenyl ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the chemical shifts of the protonated carbons, such as the diphenylmethyl CH, the aromatic CHs, and the methyl CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons, such as the carbonyl carbon and the substituted aromatic carbons, by observing their long-range couplings to nearby protons. For example, the amide proton could show a correlation to the carbonyl carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.
A strong absorption band corresponding to the N-H stretching vibration of the secondary amide is anticipated around 3300 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) would likely appear as a very strong and sharp peak in the region of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected to be observed around 1550 cm⁻¹.
The aromatic C-H stretching vibrations would give rise to bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1600-1450 cm⁻¹ region. A band corresponding to the C-Cl stretching vibration is also expected, typically in the range of 800-600 cm⁻¹.
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | ~3300 |
| C=O (Amide) | Stretching (Amide I) | ~1650-1680 |
| N-H (Amide) | Bending (Amide II) | ~1550 |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H | Stretching | <3000 |
| Aromatic C=C | Stretching | ~1600-1450 |
| C-Cl | Stretching | ~800-600 |
Note: These are predicted values and may vary based on the sample preparation method.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of precision. For this compound, which has a molecular formula of C₂₁H₁₈ClNO, the expected exact mass can be calculated.
The calculated monoisotopic mass would be approximately 347.1077 g/mol . HRMS analysis would provide an experimental mass value that, if it matches this calculated value with a very small error (typically in parts per million, ppm), would unequivocally confirm the molecular formula of the compound. The presence of chlorine would also be evident from the isotopic pattern in the mass spectrum, with the M+2 peak having an intensity of about one-third of the molecular ion peak.
X-ray Crystallography of this compound and its Congeners
Table 4: Crystallographic Data for a Congener: N-(4-Chlorophenyl)-2,2-diphenylacetamide researchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.4350(13) |
| b (Å) | 12.799(3) |
| c (Å) | 14.944(3) |
| α, β, γ (°) | 90, 90, 90 |
| V (ų) | 1230.8(5) |
| Z | 4 |
Data from a related compound used for illustrative purposes.
The presence of the chloro and methyl substituents on the N-phenyl ring of the target compound would influence the crystal packing through steric and electronic effects, potentially leading to a different space group and unit cell parameters compared to its congeners.
Crystal System and Space Group Determination
Information regarding the crystal system (e.g., monoclinic, orthorhombic, etc.) and the specific space group of this compound is not available in the public domain. This fundamental crystallographic data is a prerequisite for any detailed structural analysis.
Molecular Conformation and Dihedral Angle Analysis
A quantitative description of the molecular conformation, including the critical dihedral angles between the planes of the aromatic rings and the acetamide bridge, remains undetermined. This analysis is crucial for understanding the molecule's spatial arrangement and steric factors.
Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State
Without a determined crystal structure, the nature and geometry of intermolecular interactions, such as hydrogen bonds, van der Waals forces, or potential π-π stacking, cannot be identified and characterized. These interactions are fundamental to the stability of the crystal lattice.
Packing Motifs and Supramolecular Assembly
The manner in which individual molecules of this compound arrange themselves to form the larger crystal lattice, including the identification of any characteristic packing motifs or supramolecular synthons, is currently unknown.
Computational and Theoretical Investigations of N 5 Chloro 2 Methylphenyl 2,2 Diphenylacetamide
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are cornerstones of computational chemistry, enabling the study of the conformational flexibility and stability of molecules.
Molecular mechanics focuses on calculating the potential energy of a molecule as a function of its atomic coordinates. This is achieved by employing a force field, which is a set of empirical energy functions that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions. For a molecule like N-(5-chloro-2-methylphenyl)-2,2-diphenylacetamide, with its multiple rotatable bonds, MM can be used to explore the vast conformational space and identify low-energy, stable conformations.
Illustrative Data Table for Molecular Mechanics Analysis:
| Dihedral Angle | Rotational Barrier (kcal/mol) | Most Stable Conformation (degrees) |
| C-C-N-C (amide) | ~20 | 180 (trans) |
| C-N-C-C (aryl) | 5-10 | 45-60 |
| C-C-C-C (diphenyl) | 3-6 | Staggered conformations |
Note: The data in this table is illustrative and represents typical values for similar molecular fragments. Specific values for this compound would require dedicated computational studies.
Quantum Chemical Calculations (Density Functional Theory - DFT)
For a more accurate description of the electronic structure, quantum chemical calculations are employed. Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy, making it suitable for molecules of this size.
The first step in a DFT study is typically geometry optimization. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this would result in the prediction of the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. This optimized geometry is crucial for all subsequent electronic structure analyses.
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. rsc.org
Illustrative Data Table for HOMO-LUMO Analysis:
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is illustrative and based on typical values for similar aromatic amides. nih.gov Specific calculations for this compound are required for precise values.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the chlorine atom, and positive potential around the amide hydrogen.
In Silico Molecular Docking Studies with Relevant Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor).
In a molecular docking study of this compound, the molecule would be treated as the ligand and docked into the binding site of a specific biological target, such as an enzyme or a receptor. The docking algorithm would explore various possible binding poses of the ligand within the receptor's active site.
Each of these poses is then evaluated by a scoring function, which estimates the binding affinity (or binding energy) of the ligand-receptor complex. A lower docking score generally indicates a more favorable binding interaction. The results of molecular docking can provide valuable insights into the potential biological activity of a compound and guide the design of more potent analogs. While specific docking studies for this compound against a particular target are not available, the methodology is a standard approach in computational drug design. researchgate.net
Illustrative Data Table for Molecular Docking:
| Biological Target | Docking Score (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Tyr59, Tyr119, Gly121 |
| A Generic Kinase | -9.2 | Leu248, Val256, Asp381 |
Note: This table presents hypothetical docking scores and interacting residues to illustrate the type of data obtained from a molecular docking study. The choice of biological targets is for exemplary purposes.
Analysis of Predicted Binding Modes and Key Interactions
Computational docking studies on diphenylacetamide analogs, particularly as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, have elucidated the likely binding modes and crucial molecular interactions for this class of compounds. rsc.orgnih.gov The TRPV1 channel is a significant target in pain research, and understanding how ligands bind is key to developing novel analgesics. mdpi.com
For this compound, the predicted binding orientation within the TRPV1 vanilloid pocket is dictated by a series of specific interactions. The two phenyl rings of the diphenylacetamide core are predicted to engage in significant hydrophobic interactions with non-polar residues in the binding site. rsc.org These interactions are crucial for anchoring the ligand in the correct orientation.
Molecular modeling of analogous compounds targeting TRPV1 has identified key amino acid residues that form the binding pocket. These often include Tyrosine 511 (Y511), Serine 512 (S512), Threonine 550 (T550), Arginine 557 (R557), and Glutamic acid 570 (E570). nih.gov The interactions with these residues are critical for the antagonistic activity of the ligands. nih.gov
The N-(5-chloro-2-methylphenyl) portion of the molecule also plays a vital role. The chloro and methyl substitutions on the phenyl ring are predicted to fine-tune the binding affinity and selectivity through specific steric and electronic interactions with the protein. The amide linkage is a key feature, capable of forming hydrogen bonds with residues in the binding site, such as the side chains of serine or threonine, or with the peptide backbone of the protein. nih.gov
A summary of the likely interactions based on studies of analogous compounds is presented below:
| Functional Group of Ligand | Type of Interaction | Potential Interacting Residues in TRPV1 |
| Diphenylmethyl group | Hydrophobic, π-π stacking | Non-polar residues within the vanilloid pocket |
| Amide (-CONH-) | Hydrogen Bonding | Serine 512 (S512), Threonine 550 (T550) |
| 5-chloro-2-methylphenyl group | Hydrophobic, van der Waals | Pockets lined with hydrophobic/aromatic residues |
| Aromatic Rings (general) | Cation-π | Arginine 557 (R557) |
These predicted interactions, derived from computational models, provide a structural hypothesis for the compound's mechanism of action and serve as a foundation for designing more potent and selective analogs.
Pharmacophore Modeling and Virtual Screening Applications for Diphenylacetamide Analogs
Pharmacophore modeling is a powerful computational technique used to distill the key chemical features of a molecule responsible for its biological activity into a 3D spatial arrangement. mdpi.com For diphenylacetamide analogs targeting receptors like TRPV1, pharmacophore models are instrumental in virtual screening campaigns to identify novel active compounds from large chemical libraries. researchgate.netabo.fi
Based on the structure of this compound and related TRPV1 antagonists, a common pharmacophore model would typically consist of the following features: rsc.org
Two Aromatic/Hydrophobic Regions: Corresponding to the two phenyl rings of the diphenylacetamide moiety. These are essential for recognition at the binding site.
A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a critical hydrogen bond acceptor.
A Hydrogen Bond Donor: The N-H group of the amide can act as a hydrogen bond donor.
An Additional Hydrophobic/Aromatic Region: Representing the substituted phenyl ring (5-chloro-2-methylphenyl).
These features are arranged in a specific 3D geometry that is complementary to the TRPV1 binding site. The distances and angles between these pharmacophoric points are critical for a molecule's ability to bind effectively.
| Pharmacophore Feature | Corresponding Chemical Group | Assumed Role in Binding |
| Hydrophobic (HY/AR) 1 | Phenyl Ring 1 | Anchoring via hydrophobic interactions |
| Hydrophobic (HY/AR) 2 | Phenyl Ring 2 | Anchoring via hydrophobic interactions |
| Hydrogen Bond Acceptor (HBA) | Amide Carbonyl Oxygen | Forms key hydrogen bond with protein |
| Hydrogen Bond Donor (HBD) | Amide N-H | Forms key hydrogen bond with protein |
| Hydrophobic (HY/AR) 3 | 5-chloro-2-methylphenyl Ring | Specificity and affinity tuning |
This validated pharmacophore model can then be used as a 3D query to rapidly screen virtual libraries containing millions of compounds. abo.fi The screening process filters for molecules that spatially match the pharmacophore's features. Hits from this virtual screen are then subjected to further computational analysis, such as molecular docking (as described in the previous section), to refine the list of potential candidates for chemical synthesis and biological testing. rsc.org This integrated computational approach significantly accelerates the discovery of new diphenylacetamide analogs with potentially improved therapeutic properties. researchgate.net
Mechanistic Studies in Preclinical Models
Investigation of Molecular Target Engagement in in vitro Systems
In vitro studies are fundamental to elucidating the direct molecular interactions of a compound. While specific data for N-(5-chloro-2-methylphenyl)-2,2-diphenylacetamide is not extensively available in the public domain, research on analogous structures provides insights into potential mechanisms of action.
The acetamide (B32628) scaffold is present in numerous enzyme inhibitors. Studies on related phenylacetamide derivatives suggest potential interactions with various enzymes. For instance, derivatives of 2-chloro-N,N-diphenylacetamide have been investigated for their interaction with cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Molecular docking studies have been employed to explore the binding of such derivatives to the active sites of COX-1 and COX-2.
Furthermore, a series of N-phenyl-2-(phenyl-amino) acetamide derivatives were designed and synthesized as potential inhibitors of Factor VIIa (FVIIa), a serine protease central to the coagulation cascade. ijper.org Several of these compounds demonstrated inhibitory activity in in vitro anticoagulant assays. ijper.org This suggests that the broader class of N-phenylacetamides, to which this compound belongs, may have the potential to interact with serine proteases.
Another area of investigation for structurally related compounds has been carbonic anhydrase inhibition. N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov
It is important to note that these studies were not performed on this compound itself, and direct enzymatic assays on this specific compound are required to confirm any inhibitory activity.
Currently, there is a lack of publicly available data on the receptor binding profile and affinity determination for this compound. Comprehensive screening against a panel of receptors would be necessary to identify potential molecular targets and off-target effects.
Specific studies on the modulation of cellular pathways, such as gene expression profiling in U2OS osteosarcoma cells, by this compound have not been reported in the available literature. Such investigations would be valuable in understanding the compound's mechanism of action at a cellular level, including its potential effects on signaling cascades, cell cycle regulation, and apoptosis.
Cell-Based Assays to Elucidate Cellular Mechanisms (e.g., Antiproliferative Activity in Specific Cell Lines)
The antiproliferative activity of various phenylacetamide derivatives has been evaluated in a range of cancer cell lines. These studies provide a basis for understanding the potential cellular effects of this compound. For example, a study on N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates investigated their antiproliferative activity. nih.gov
While specific IC50 values for this compound are not available, the data from related compounds suggest that the phenylacetamide scaffold can be a component of molecules with cytotoxic potential against cancer cells. The nature and position of substituents on the phenyl rings are known to significantly influence this activity.
| Compound Class | Cell Lines Tested | Observed Activity | Reference |
|---|---|---|---|
| N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates | Not specified in abstract | Antiproliferative activity observed | nih.gov |
Preclinical in vivo Studies (non-human models) for Efficacy Assessment (Mechanistic Focus)
Preclinical in vivo studies are crucial for evaluating the efficacy and understanding the mechanism of action of a compound in a whole-organism context. While no in vivo efficacy data for this compound has been found in the public domain, studies on related acetamide derivatives provide some insights.
For instance, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were evaluated for antidepressant activity in animal models. nih.gov Some of these compounds exhibited significant antidepressant potential. nih.gov Additionally, a quantitative structure-activity relationship (QSAR) study of α-substituted acetamido-N-benzylacetamide derivatives identified compounds with anticonvulsant activity in the maximal electroshock seizure (MES) test in rodents. researchgate.net
These findings suggest that the acetamide scaffold is present in molecules with central nervous system activity in preclinical models. However, direct in vivo studies of this compound are necessary to determine its efficacy and mechanism of action in a living system.
Pharmacological Characterization of this compound Analogs in Controlled Biological Systems
The pharmacological characterization of analogs provides valuable information about structure-activity relationships (SAR). Studies on various phenylacetamide and acetamide derivatives have highlighted key structural features that influence their biological activity.
A SAR study of novel phenylacetamides as sodium channel blockers revealed that the diphenylacetic acid portion was a constant feature, while modifications were made to the amine portion and the amide alkyl linkage. nih.gov This study indicated that increasing the lipophilicity of the amine portion and the presence of a phenyl ring near the amine enhanced the inhibitory potency on sodium channels. nih.gov
In a series of benzamide (B126) and picolinamide (B142947) derivatives containing a dimethylamine (B145610) side chain, the position of this side chain was found to markedly influence the inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). semanticscholar.org
Furthermore, the acetamide functional group has been utilized in the design of prodrugs for COX-II inhibitors to improve their pharmacokinetic parameters. archivepp.com These examples underscore the importance of systematic structural modifications in optimizing the pharmacological properties of acetamide-based compounds. A thorough investigation of analogs of this compound, with systematic variations of the substituents on the phenyl rings and modifications of the acetamide linker, would be essential to delineate its SAR and to identify compounds with improved potency and selectivity.
Derivatization and Lead Compound Development Strategies
Design and Synthesis of Conformationally Restricted Analogs
To improve the biological activity and selectivity of N-(5-chloro-2-methylphenyl)-2,2-diphenylacetamide, the design and synthesis of conformationally restricted analogs represent a key strategy. By reducing the molecule's flexibility, it is possible to lock it into a bioactive conformation, which can lead to a more favorable interaction with its biological target and a decrease in off-target effects.
One approach to introduce conformational rigidity is through the incorporation of cyclic structures. For instance, the two phenyl rings of the diphenylacetamide moiety can be bridged to form a fluorene (B118485) or a similar polycyclic system. This modification would significantly limit the rotational freedom of these aromatic rings. The synthesis of such analogs could be achieved through intramolecular Friedel-Crafts reactions or other cyclization methods.
Another strategy involves the introduction of steric hindrance to restrict bond rotation. The placement of bulky substituents on the phenyl rings or the acetamide (B32628) nitrogen can influence the molecule's preferred conformation. For example, replacing one of the phenyl groups with a bulkier naphthyl group can alter the spatial arrangement of the aromatic moieties.
| Analog | Modification | Rationale | Synthetic Approach |
| Fluorene-based analog | Bridging of the two phenyl rings | To lock the diphenylmethyl moiety in a specific conformation | Intramolecular Friedel-Crafts cyclization of a suitable precursor |
| N-Cyclopropyl analog | Introduction of a cyclopropyl (B3062369) group on the acetamide nitrogen | To restrict the rotation around the N-C bond | Reaction of the parent compound with a cyclopropylating agent |
| α-Methyl analog | Introduction of a methyl group at the α-position of the acetamide | To create a chiral center and restrict rotation | Asymmetric synthesis starting from a chiral building block |
This table is generated based on established principles of medicinal chemistry and does not represent experimentally verified data for this compound.
Bioisosteric Replacements for Enhanced Target Specificity
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and metabolic stability. nih.govu-tokyo.ac.jpdrughunter.comcambridgemedchemconsulting.com For this compound, several bioisosteric replacements can be envisioned.
The amide bond is a common site for bioisosteric modification to improve metabolic stability and pharmacokinetic properties. nih.gov It can be replaced with groups such as a reverse amide, an ester, a ketone, or a stable heterocyclic ring like an oxadiazole or a triazole. nih.gov For instance, replacing the acetamide linkage with a 1,2,4-oxadiazole (B8745197) ring could enhance the compound's resistance to enzymatic degradation while maintaining key hydrogen bonding interactions.
The chloro and methyl substituents on the N-phenyl ring can also be replaced with other groups to probe their role in target binding. The chlorine atom could be substituted with other halogens (F, Br, I) or a trifluoromethyl group to modulate electronic and lipophilic properties. The methyl group could be replaced with an ethyl or a cyclopropyl group to explore the impact of size and conformation on activity.
| Original Group | Bioisosteric Replacement | Rationale | Potential Impact |
| Amide (-CONH-) | 1,2,4-Oxadiazole | Enhance metabolic stability, mimic hydrogen bonding pattern | Improved oral bioavailability and duration of action |
| Amide (-CONH-) | Trifluoroethylamine | Increase metabolic stability and potency | Enhanced target binding and selectivity. u-tokyo.ac.jp |
| Chlorine (-Cl) | Trifluoromethyl (-CF3) | Modulate electronic properties and lipophilicity | Altered target affinity and pharmacokinetic profile |
| Methyl (-CH3) | Ethyl (-CH2CH3) | Increase steric bulk and lipophilicity | Modified binding interactions and selectivity |
This table is generated based on established principles of medicinal chemistry and does not represent experimentally verified data for this compound.
Prodrug Strategies for this compound Derivatives (Focus on Chemical Modification for Delivery)
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to overcome challenges such as poor solubility, low permeability, or rapid metabolism. archivepp.com For this compound, several prodrug approaches can be considered to improve its delivery.
One common strategy is to modify the amide nitrogen with a cleavable promoiety. For example, an N-acyloxyalkyl group can be introduced, which can be enzymatically cleaved in vivo to release the active parent drug. This approach can enhance the lipophilicity of the compound, thereby improving its absorption across biological membranes.
Another approach involves the attachment of a hydrophilic group, such as a phosphate (B84403) or an amino acid, to improve aqueous solubility. This can be particularly useful for intravenous administration. The phosphate group can be cleaved by phosphatases, while amino acid conjugates can be recognized by transporters to facilitate cellular uptake.
| Prodrug Moiety | Attachment Site | Activation Mechanism | Objective |
| N-Acyloxyalkyl | Amide nitrogen | Enzymatic hydrolysis (esterases) | Enhance lipophilicity and oral absorption |
| Phosphate ester | Aromatic hydroxyl group (if introduced) | Enzymatic hydrolysis (phosphatases) | Improve aqueous solubility for IV formulation |
| Amino acid conjugate | Carboxylic acid (if introduced) | Enzymatic hydrolysis (peptidases) | Enhance solubility and potentially target specific transporters |
This table is generated based on established principles of medicinal chemistry and does not represent experimentally verified data for this compound.
Fragment-Based Drug Discovery Approaches with Acetamide Scaffolds
Fragment-based drug discovery (FBDD) is a powerful method for identifying novel lead compounds. nih.gov It involves screening small, low-molecular-weight fragments for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent molecules. The acetamide scaffold of this compound can serve as a starting point for an FBDD campaign.
In this approach, the core acetamide structure would be considered a "privileged fragment" that can be elaborated upon. A library of diverse fragments could be screened in the presence of the acetamide core to identify other fragments that bind to adjacent sites on the target protein. These hits can then be linked to the core scaffold to generate novel, high-affinity ligands.
Alternatively, the diphenylacetamide portion can be deconstructed into smaller fragments, such as a single phenylacetamide, which can then be used to screen for initial hits. Once a fragment is identified that binds to the target, it can be grown by adding chemical functionalities to improve its binding affinity, guided by structural information of the target-fragment complex. The chloroacetamide moiety has also been utilized in fragment library screening to identify new scaffolds for covalent inhibitors. rsc.org
| FBDD Strategy | Description | Key Steps | Potential Outcome |
| Fragment Growing | Start with a small fragment (e.g., chloro-methyl-phenylamine) and add chemical groups to improve binding. | 1. Identify a binding fragment. 2. Obtain structural information of the fragment-target complex. 3. Synthesize and test elaborated fragments. | A potent lead compound with optimized interactions with the target. |
| Fragment Linking | Identify two or more fragments that bind to adjacent sites on the target and link them together. | 1. Identify multiple binding fragments. 2. Determine their relative binding orientations. 3. Design and synthesize a linked molecule. | A high-affinity ligand that spans multiple binding pockets. |
| Scaffold Hopping | Replace the acetamide scaffold with other chemical structures that maintain key binding interactions. | 1. Identify the key pharmacophoric features of the acetamide scaffold. 2. Search for novel scaffolds with similar features. 3. Synthesize and test new analogs. | Novel chemical series with improved properties and intellectual property potential. |
This table is generated based on established principles of medicinal chemistry and does not represent experimentally verified data for this compound.
Future Research Directions and Unexplored Avenues for N 5 Chloro 2 Methylphenyl 2,2 Diphenylacetamide
Exploration of Novel Biological Targets and Mechanistic Pathways
Future research should prioritize the identification and validation of novel biological targets for N-(5-chloro-2-methylphenyl)-2,2-diphenylacetamide. A comprehensive screening approach against a diverse panel of receptors, enzymes, and ion channels could unveil previously unknown pharmacological activities. Building on the known activities of similar structures, such as anticonvulsant and analgesic properties, investigations could be directed towards targets within the central and peripheral nervous systems.
A deeper understanding of the compound's mechanism of action is paramount. Elucidating the precise molecular interactions with its biological targets will be crucial. Techniques such as X-ray crystallography of the compound bound to its target protein can provide atomic-level insights into the binding mode, guiding the design of more potent and selective analogs. Furthermore, exploring downstream signaling pathways affected by the compound will help to construct a comprehensive picture of its pharmacological effects. For instance, investigating its impact on key signaling molecules like kinases and transcription factors could reveal its broader cellular effects. The study of related naphthofuran carboxamide compounds has shown that they can exert anti-cancer effects by modulating the activity of transcription factors like HNF4α and inhibiting pathways such as STAT3. nih.gov This suggests that similar investigations into the effects of this compound on such pathways could be a fruitful area of research.
Integration of Advanced Omics Technologies in Mechanistic Studies
To gain a holistic understanding of the cellular response to this compound, the integration of advanced "omics" technologies is essential. nih.govthetruthaboutforensicscience.com These high-throughput methods allow for the comprehensive analysis of biological molecules and their interactions within a system. thetruthaboutforensicscience.com
| Omics Technology | Application in Mechanistic Studies | Potential Insights |
| Genomics | Identifying genetic variations that influence drug response (pharmacogenomics). | Predicting patient populations most likely to benefit from the compound and those at risk of adverse reactions. frontiersin.org |
| Transcriptomics | Analyzing changes in gene expression profiles upon compound treatment using techniques like RNA-sequencing. | Revealing the cellular pathways and biological processes modulated by the compound. thetruthaboutforensicscience.com |
| Proteomics | Studying alterations in protein expression and post-translational modifications. | Identifying direct protein targets and downstream effector proteins. thetruthaboutforensicscience.com |
| Metabolomics | Profiling changes in the levels of endogenous metabolites. | Understanding the compound's impact on cellular metabolism and identifying potential biomarkers of drug efficacy or toxicity. thetruthaboutforensicscience.com |
Development of Chemoinformatic Tools for Diphenylacetamide Scaffold Optimization
Chemoinformatics plays a crucial role in modern drug discovery by enabling the analysis and design of small-molecule libraries. nih.gov The development of specialized chemoinformatic tools tailored for the diphenylacetamide scaffold can significantly accelerate the optimization of this compound. These tools can be employed to explore the chemical space around this scaffold, guiding the synthesis of new derivatives with improved properties. nih.gov
Key applications of chemoinformatics in this context include:
Virtual Screening: Utilizing computational models to screen large virtual libraries of diphenylacetamide derivatives for their predicted activity against specific biological targets.
Pharmacophore Modeling: Creating models that define the essential three-dimensional arrangement of chemical features required for biological activity, which can then be used to design novel compounds.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the chemical structure of diphenylacetamide derivatives with their biological activity. mdpi.com
These computational approaches can help prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process.
Green Chemistry Approaches for Sustainable Synthesis of N-Substituted Acetamides
The synthesis of N-substituted acetamides, including this compound, should be approached with a focus on sustainability. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. tandfonline.comniscpr.res.in
| Green Chemistry Approach | Description | Potential Benefits |
| Use of Greener Solvents | Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water or bio-based solvents. researchgate.net | Reduced environmental impact and improved worker safety. |
| Catalytic Methods | Employing catalysts to facilitate reactions, often allowing for milder reaction conditions and higher efficiency. researchgate.netrsc.orgresearchgate.net | Increased atom economy, reduced energy consumption, and minimized waste generation. |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate chemical reactions. | Shorter reaction times, often leading to higher yields and cleaner product formation. |
| Flow Chemistry | Performing reactions in a continuous flow system rather than in traditional batch reactors. | Enhanced safety, better process control, and easier scalability. |
By adopting these green chemistry approaches, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally friendly.
Application of Artificial Intelligence and Machine Learning in Structure-Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the development of sophisticated predictive models. nih.govresearchgate.net These technologies can be applied to predict the structure-activity relationships (SAR) of diphenylacetamide derivatives, guiding the design of new compounds with enhanced potency and selectivity. digitellinc.comarxiv.org
Training a deep learning model on a dataset of known diphenylacetamide compounds and their biological activities.
Using the trained model to predict the activity of virtual or newly synthesized derivatives of this compound.
Employing generative models to design novel diphenylacetamide structures with desired activity profiles.
The integration of AI and ML into the research pipeline for this compound has the potential to significantly accelerate the discovery of new drug candidates.
Q & A
Basic: What are the standard synthetic routes for N-(5-chloro-2-methylphenyl)-2,2-diphenylacetamide, and how are reaction conditions optimized?
Answer:
The synthesis typically involves a nucleophilic acyl substitution reaction between 5-chloro-2-methylaniline and 2,2-diphenylacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is conducted in an anhydrous aprotic solvent like dichloromethane at 0–25°C .
Optimization strategies :
- Purity control : Monitor reaction progress via TLC (Rf ≈ 0.5 in hexane/ethyl acetate 3:1) to minimize side products like unreacted aniline or hydrolyzed acetyl chloride.
- Yield improvement : Use stoichiometric excess of 2,2-diphenylacetyl chloride (1.2 equivalents) to drive the reaction to completion.
- Workup : Purify the crude product via recrystallization from ethanol/water (3:1) to achieve >95% purity .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- NMR :
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), amide NH (δ 8.2–8.5 ppm), and methyl groups (δ 2.3 ppm for CH₃ on phenyl).
- ¹³C NMR : Confirm carbonyl (C=O) at ~168 ppm and aromatic carbons .
- IR : Detect amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peak at m/z 375.12 (C₂₁H₁₈ClNO⁺) .
Advanced: How does the crystal structure of this compound influence its physicochemical properties?
Answer:
Single-crystal X-ray diffraction reveals:
- Planar conformation : The amide group adopts a planar geometry due to resonance stabilization, with dihedral angles of ~85° between aromatic rings, reducing π-π stacking and enhancing solubility .
- Hydrogen bonding : N–H···O intermolecular bonds (2.8–3.0 Å) form zigzag chains, stabilizing the crystal lattice and influencing melting point (observed: 430–433 K) .
- Packing effects : Weak C–H···π interactions (3.5 Å) contribute to dense packing (density ~1.23 g/cm³), affecting mechanical stability in solid-state formulations .
Advanced: What methodological approaches are used to study the compound’s interaction with biological targets (e.g., enzymes)?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., COX-II, kinases). For analogs, docking scores ≤−8.0 kcal/mol suggest strong binding via hydrophobic pockets and hydrogen bonds .
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., ATPase activity assays).
- Cellular uptake : LC-MS quantifies intracellular concentrations after 24-h exposure .
- SAR studies : Compare with analogs (e.g., N-(5-chloro-2-hydroxyphenyl) derivatives) to identify critical substituents (e.g., Cl vs. OCH₃) for activity .
Advanced: How can reaction byproducts or degradation products be identified and mitigated during synthesis?
Answer:
- HPLC-MS analysis : Detect impurities (e.g., hydrolyzed 2,2-diphenylacetic acid) using a C18 column (gradient: 50%→90% acetonitrile in 20 min) .
- Stability studies : Accelerated degradation under acidic (0.1 M HCl) or oxidative (3% H₂O₂) conditions identifies labile groups (e.g., amide hydrolysis at pH < 2).
- Mitigation :
- Use anhydrous conditions and molecular sieves to prevent hydrolysis of acetyl chloride.
- Add antioxidants (e.g., BHT) during storage to block radical-mediated degradation .
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
- Lead optimization : Serves as a scaffold for designing kinase inhibitors (e.g., JAK2/STAT3 pathway) due to its rigid aromatic core and hydrogen-bonding capacity .
- Pharmacophore modeling : The chloro-methylphenyl group enhances lipophilicity (logP ~4.2), improving blood-brain barrier penetration in CNS drug candidates .
- In vivo studies : Rodent models show preliminary efficacy in inflammation (ED₅₀ ~10 mg/kg) with low hepatotoxicity (ALT/AST levels < 2× control) .
Advanced: How does this compound compare structurally and functionally to its analogs (e.g., N-(5-chloro-2-methoxyphenyl) derivatives)?
Answer:
- Electronic effects : Replacing OCH₃ with CH₃ (as in the title compound) reduces electron-donating capacity, altering binding to targets like serotonin receptors (Ki shift from 15 nM to 50 nM) .
- Solubility : The methoxy analog has higher aqueous solubility (2.1 mg/mL vs. 0.8 mg/mL) due to increased polarity, impacting bioavailability .
- Metabolic stability : Microsomal assays show t₁/₂ of 120 min for the methyl derivative vs. 60 min for methoxy, attributed to reduced CYP2D6-mediated demethylation .
Basic: What computational tools are recommended for predicting the compound’s ADMET properties?
Answer:
- SwissADME : Predicts moderate permeability (Caco-2 Papp ~8 × 10⁻⁶ cm/s) and high plasma protein binding (~92%) due to lipophilic aromatic groups .
- ProTox-II : Estimates LD₅₀ > 500 mg/kg (oral, rat), classifying it as Category 4 (low toxicity) .
- ADMETlab 2.0 : Flags potential hERG inhibition (IC₅₀ ~2 µM), necessitating patch-clamp validation for cardiotoxicity .
Advanced: What strategies are effective for resolving enantiomers or polymorphs of this compound?
Answer:
- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol 80:20) to separate enantiomers (α > 1.5) if asymmetric synthesis introduces chirality .
- Polymorph screening : Solvent evaporation (e.g., acetone/methanol) yields Form I (needles) and Form II (plates), differentiated by DSC (Form I: mp 430 K; Form II: mp 425 K) .
- PXRD : Compare experimental patterns with simulated data (e.g., Mercury 4.3) to confirm phase purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
